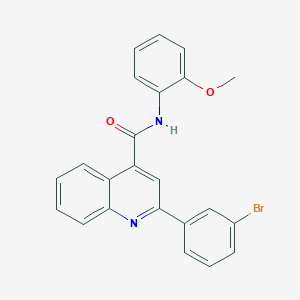![molecular formula C27H24N2O4 B452585 METHYL 3-({[2-(2-ETHOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-4-METHYLBENZOATE](/img/structure/B452585.png)
METHYL 3-({[2-(2-ETHOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-4-METHYLBENZOATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-({[2-(2-ethoxyphenyl)-4-quinolinyl]carbonyl}amino)-4-methylbenzoate typically involves multiple steps, including the formation of the quinoline ring and the subsequent attachment of the ethoxyphenyl and methylbenzoate groups. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-({[2-(2-ethoxyphenyl)-4-quinolinyl]carbonyl}amino)-4-methylbenzoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles, electrophiles
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Scientific Research Applications
Methyl 3-({[2-(2-ethoxyphenyl)-4-quinolinyl]carbonyl}amino)-4-methylbenzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of methyl 3-({[2-(2-ethoxyphenyl)-4-quinolinyl]carbonyl}amino)-4-methylbenzoate involves its interaction with specific molecular targets and pathways. The quinoline ring and ethoxyphenyl group are known to interact with various enzymes and receptors, potentially modulating their activity. This compound may also interfere with cellular processes such as DNA replication and protein synthesis, leading to its observed biological effects.
Comparison with Similar Compounds
Methyl 3-({[2-(2-ethoxyphenyl)-4-quinolinyl]carbonyl}amino)-4-methylbenzoate can be compared with other similar compounds, such as:
- Methyl 3-({[2-(2-methoxyphenyl)-4-quinolinyl]carbonyl}amino)-4-methylbenzoate
- Methyl 3-({[2-(2-chlorophenyl)-4-quinolinyl]carbonyl}amino)-4-methylbenzoate
These compounds share similar structural features but differ in the substituents on the phenyl ring. The presence of different substituents can significantly impact their chemical properties, reactivity, and biological activities, highlighting the uniqueness of methyl 3-({[2-(2-ethoxyphenyl)-4-quinolinyl]carbonyl}amino)-4-methylbenzoate .
Properties
Molecular Formula |
C27H24N2O4 |
|---|---|
Molecular Weight |
440.5g/mol |
IUPAC Name |
methyl 3-[[2-(2-ethoxyphenyl)quinoline-4-carbonyl]amino]-4-methylbenzoate |
InChI |
InChI=1S/C27H24N2O4/c1-4-33-25-12-8-6-10-20(25)24-16-21(19-9-5-7-11-22(19)28-24)26(30)29-23-15-18(27(31)32-3)14-13-17(23)2/h5-16H,4H2,1-3H3,(H,29,30) |
InChI Key |
ALTRQIXZUZHWHS-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=C(C=CC(=C4)C(=O)OC)C |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=C(C=CC(=C4)C(=O)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Diethyl 2-({[2-(3,4-dimethylphenyl)-4-quinolinyl]carbonyl}amino)terephthalate](/img/structure/B452502.png)
![N-[3,5-bis(2,2,2-trifluoroethoxy)phenyl]-4-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzamide](/img/structure/B452503.png)
![Isopropyl 2-{[(3,4-dimethoxyphenyl)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B452504.png)
![Methyl 5-benzyl-2-{[(2,2-dibromo-1-methylcyclopropyl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B452507.png)
![4-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B452508.png)
![1-(1-adamantyl)-N-[3,5-bis(2,2,2-trifluoroethoxy)phenyl]-4-chloro-1H-pyrazole-3-carboxamide](/img/structure/B452509.png)
![6-Bromo-4-[(3,5-dimethyl-1-piperidinyl)carbonyl]-2-(3-methylphenyl)quinoline](/img/structure/B452510.png)
![2-(2-chlorophenyl)-N-[3-(trifluoromethyl)phenyl]quinoline-4-carboxamide](/img/structure/B452512.png)


![3-chloro-N-[3-({[(3-chloro-1-benzothien-2-yl)carbonyl]amino}methyl)-3,5,5-trimethylcyclohexyl]-1-benzothiophene-2-carboxamide](/img/structure/B452520.png)
![4-Methoxy-3-[(2-naphthyloxy)methyl]benzaldehyde](/img/structure/B452521.png)
![ethyl 2-{[(3-chloro-1-benzothiophen-2-yl)carbonyl]amino}-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B452522.png)
![DIMETHYL 5-({[1-(1-ADAMANTYL)-4-NITRO-1H-PYRAZOL-3-YL]CARBONYL}AMINO)-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE](/img/structure/B452523.png)
